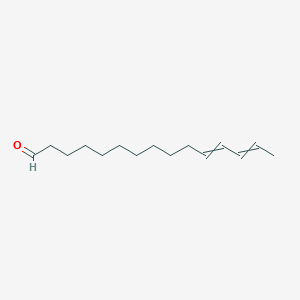

Pentadeca-11,13-dienal

Description

Structure

3D Structure

Properties

CAS No. |

123350-53-8 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

pentadeca-11,13-dienal |

InChI |

InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-5,15H,6-14H2,1H3 |

InChI Key |

RUZLENSCIVMFGF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCCCCCCCCCC=O |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Investigations

Natural Occurrence and Biological Distribution

The presence of the dienal functional group and longer-chain aldehydes is a recurring motif in the chemical language of numerous organisms. While "Pentadeca-11,13-dienal" itself is a specific structure, its core components are represented in a variety of naturally occurring molecules.

Phytochemical investigations into plant species, notably Echinacea pallida, have led to the isolation of a range of polyenes and polyacetylenes, which share structural similarities with this compound. researchgate.netnih.gov The roots of E. pallida are a known source of lipophilic compounds, and research has identified several polyacetylenes and polyenes within its extracts. researchgate.netnih.gov While not identical to this compound, these compounds, such as pentadeca-(8Z,13Z)-dien-11-yn-2-one and various hydroxylated and dicarbonylic pentadecaene derivatives, feature the characteristic long carbon chain with multiple unsaturations. researchgate.netnih.gov

The presence of these compounds in Echinacea is significant due to their cytotoxic activities. researchgate.netnih.gov The lipophilic extracts of E. pallida have been shown to contain these polyacetylenes and polyenes, distinguishing them from other Echinacea species like E. purpurea and E. angustifolia, which are richer in alkamides. researchgate.net

Table 1: Selected Polyenes and Polyacetylenes from Echinacea pallida

| Compound Name | Molecular Formula | Natural Source |

|---|---|---|

| 8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one | C15H18O2 | Echinacea pallida roots |

| 8-hydroxy-pentadeca-(9E,13Z)-dien-11-yn-2-one | C15H20O2 | Echinacea pallida roots |

| pentadeca-(9E)-ene-11,13-diyne-2,8-dione | C15H16O2 | Echinacea pallida roots |

| pentadeca-(9E,13Z)-dien-11-yne-2,8-dione | C15H18O2 | Echinacea pallida roots |

In the realm of entomology, dienal structures are crucial components of sex pheromones, particularly in lepidopteran species (moths and butterflies). While this compound is a specific fifteen-carbon aldehyde, analogous structures with varying chain lengths and double bond positions are widespread. For instance, (E)-11,13-tetradecadienal is the major sex pheromone component of the eastern blackheaded budworm, Acleris variana. nih.gov This fourteen-carbon dienal is highly attractive to male moths of the species. nih.gov

Similarly, (11Z,13Z)-hexadecadienal, a sixteen-carbon dienal, is a key sex pheromone component for the navel orangeworm, Amyelois transitella, and several species in the Notodontidae family. mdpi.comthegoodscentscompany.comdtu.dk The biosynthesis of this pheromone in A. transitella has been shown to start from palmitic acid, which undergoes a series of desaturation, reduction, and oxidation steps. dtu.dk The specific geometry of the double bonds (Z,Z in this case) is critical for biological activity. These examples highlight the importance of the conjugated dienal system in eliciting specific behavioral responses in insects.

The conjugated dienal moiety is a versatile chemical feature found in various other natural products. For example, some marine organisms produce diterpenes that incorporate a dienal or related polyene structure. nih.gov These compounds often exhibit interesting biological activities. The common thread among these disparate biological systems is the evolution of biosynthetic pathways capable of producing these specific unsaturated aldehydes for functions ranging from defense to chemical communication. lumenlearning.comgenscript.combiologyonline.com The structural similarities suggest that the underlying biochemical machinery may share common evolutionary origins or have arisen through convergent evolution to fulfill similar functional roles. lumenlearning.combiologyonline.com

Methodologies for Isolation and Enrichment from Complex Biological Matrices

The identification and characterization of compounds like this compound and its analogs from natural sources require sophisticated separation and purification techniques.

Bioassay-guided fractionation is a powerful strategy for isolating bioactive compounds from complex mixtures. mdpi.comku.ac.ke This approach involves systematically separating the initial extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation, and the process is repeated until a pure, active compound is isolated.

This methodology has been successfully applied to the n-hexane extracts of Echinacea pallida roots to isolate cytotoxic polyacetylenes and polyenes. researchgate.netnih.govepa.gov The initial extract is typically subjected to liquid-liquid partitioning or column chromatography to yield fractions of decreasing complexity. mdpi.com Each fraction's activity, for example, cytotoxicity against cancer cell lines, is then evaluated, guiding the subsequent purification steps. nih.govmdpi.com

Chromatography is the cornerstone of natural product isolation. slideshare.netjsmcentral.orgiipseries.org A variety of chromatographic techniques are employed to separate the components of a biological extract based on their physicochemical properties.

Column Chromatography: This is often the first step in fractionation, using a stationary phase like silica (B1680970) gel to separate compounds based on polarity. iipseries.org

Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool for analyzing the composition of fractions and for preliminary purification. jsmcentral.org

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is frequently used in the final stages of purification to obtain highly pure compounds. iipseries.org Both normal-phase and reversed-phase HPLC can be utilized depending on the polarity of the target compounds. nih.gov

Gas Chromatography (GC): For volatile compounds like some insect pheromones, GC coupled with mass spectrometry (GC-MS) or electroantennographic detection (GC-EAD) is instrumental in both identification and isolation. nih.gov

The isolation of polyenes and polyacetylenes from Echinacea pallida often involves a combination of these techniques, starting with silica gel column chromatography followed by preparative TLC or HPLC to yield the pure compounds. nih.gov

Table 2: Chromatographic Techniques in the Isolation of Dienals and Polyenes

| Technique | Principle | Application in Isolation |

|---|---|---|

| Column Chromatography | Differential adsorption to a solid stationary phase. | Initial fractionation of crude extracts. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Monitoring fraction composition and small-scale purification. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation with high resolving power. | Final purification of isolated compounds. |

This table summarizes the application of various chromatographic techniques as described in the cited literature. nih.govnih.govjsmcentral.orgiipseries.org

Elucidation of Biosynthetic Pathways

The biosynthetic routes leading to the formation of this compound are proposed to involve enzymatic processes common in the metabolism of fatty acids, particularly through lipoxygenase pathways.

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of fatty acid hydroperoxides. genome.jp These enzymes are widespread in plants and animals and play crucial roles in the biosynthesis of various signaling molecules and defense compounds. The formation of a dienal structure like this compound is consistent with the known action of lipoxygenases.

The general mechanism involves the abstraction of a hydrogen atom from a doubly allylic methylene (B1212753) group of a polyunsaturated fatty acid, followed by the insertion of molecular oxygen. For instance, 13-lipoxygenase specifically oxidizes linoleic acid and α-linolenic acid at the C-13 position, producing (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate and (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoate, respectively. genome.jp These hydroperoxides can then be further metabolized by other enzymes, such as hydroperoxide lyase, to yield shorter-chain aldehydes and other products. acs.org In the context of cardiovascular diseases, the 12-lipoxygenase pathway has been linked to inflammatory responses. ahajournals.org

The formation of conjugated diene systems is a characteristic feature of lipoxygenase activity. For example, the biosynthesis of protectin D1, a specialized pro-resolving mediator, proceeds through an epoxide intermediate derived from the lipoxygenation of docosahexaenoic acid (DHA). nih.gov This highlights the capability of these enzymatic pathways to generate complex unsaturated lipid structures.

The likely precursor for the biosynthesis of this compound would be a polyunsaturated fatty acid with a carbon chain length of at least 15 and appropriate double bond positioning. While direct experimental evidence for the specific precursors of this compound is not available, we can infer potential pathways from related biosynthetic processes.

In the biosynthesis of other polyene natural products, polyketide synthases (PKSs) play a central role. For example, the biosynthesis of the antitumor agent calicheamicin (B1180863) involves the iterative polyketide synthase CalE8, which produces a 1,3,5,7,9,11,13-pentadecaheptaene intermediate. researchgate.net This polyene is then released by a thioesterase, CalE7. researchgate.net This suggests that a similar PKS-based pathway could potentially assemble a C15 polyene precursor that is subsequently modified to yield this compound.

The formation of dienal structures can also arise from the cleavage of larger hydroperoxy fatty acids. For example, the exposure of Botrytis cinerea cultures to radiolabeled linolenic acid in the presence of lipoxygenase and hydroperoxide lyase extracts resulted in the production of C6 aldehydes. acs.org This demonstrates the principle of oxidative cleavage of fatty acids to produce shorter aldehydes. Therefore, a C15 fatty acid with a suitable unsaturation pattern could serve as a substrate for a lipoxygenase and subsequently a hydroperoxide lyase to generate this compound.

Advanced Synthetic Strategies and Methodologies

Stereoselective Total Synthesis of Pentadeca-11,13-dienal and Structurally Related Dienals

The total synthesis of long-chain dienals and related natural products hinges on the precise installation of a conjugated 1,3-diene moiety with defined stereochemistry. The reactivity of the aldehyde group and the potential for isomerization of the conjugated system require careful strategic planning. Key approaches involve the late-stage formation of the diene or the use of robust catalytic systems that tolerate various functional groups.

Transition metal catalysis offers unparalleled efficiency and selectivity in forming carbon-carbon bonds. Catalysts based on palladium, rhodium, copper, and titanium have been extensively developed for the construction of conjugated dienes, providing access to a wide array of structurally diverse molecules.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C bonds. Several palladium-catalyzed methods are effective for constructing 1,3-diene systems.

One strategy involves the sequential dehydrogenation of free aliphatic acids using a Pd(II) catalyst. This method allows for the one-step synthesis of E,E-1,3-dienes from readily available starting materials. nih.gov Another powerful approach is the palladium-catalyzed reaction of allenes with organic halides, which produces substituted 1,3-dienes in high yields. organic-chemistry.org This reaction is tolerant of various substituted allenes and a range of aryl and vinylic halides. organic-chemistry.org

Recent advancements have focused on redox-neutral dienylation pathways. A palladium-catalyzed redox-neutral dienylation of internal aliphatic-substituted propargylic esters with a broad range of nucleophiles delivers 1,2,4-trisubstituted 1,3-dienes with excellent chemo-, regio-, and stereoselectivity. chinesechemsoc.org This method proceeds via a trisubstituted palladacyclobutene intermediate and subsequent β-H elimination. chinesechemsoc.org Furthermore, palladium-catalyzed hydroalkynylation of 1,3-dienes using haloalkynes has been developed to construct 1,5-enyne skeletons, which are precursors to more complex diene systems. acs.org

| Catalyst System | Substrates | Product | Key Features | Reference(s) |

| Pd(II) | Aliphatic Acids | E,E-1,3-Dienes | One-step synthesis via β-methylene C–H activation. | nih.gov |

| Pd(dba)₂ / K₂CO₃ | Allenes, Aryl/Vinylic Halides | Substituted 1,3-Dienes | Good to excellent yields; aryl bromides are most effective. | organic-chemistry.org |

| Pd(PPh₃)₂(OAc)₂ / Ligand | Internal Propargylic Esters, Nucleophiles | 1,2,4-Trisubstituted 1,3-Dienes | Redox-neutral; high stereoselectivity. | chinesechemsoc.org |

| Pd(0) | 1,3-Dienes, Haloalkynes | 1,5-Enynes | High regioselectivity and chemoselectivity. | acs.org |

Rhodium(I) complexes are highly effective catalysts for tandem reactions that construct functionalized dienals. A notable example is the Rh(I)-catalyzed transformation of propargyl vinyl ethers into (E,Z)-dienals. google.comacs.org This sequence involves a propargyl Claisen rearrangement followed by a stereoselective prototropic isomerization. The Z-stereochemistry of the first double bond arises from a six-membered cyclic intermediate, while the E-stereochemistry of the second double bond results from a subsequent protodemetallation step. google.com

Computational and experimental studies suggest this cascade can evolve from homogeneous to heterogeneous catalysis, where the initial Rh(I)-catalyzed Claisen rearrangement is homogeneous, and the subsequent prototropic rearrangement shows signs of heterogeneous catalysis. acs.org Another variation involves a cationic rhodium(I)-dppf complex that catalyzes an olefin isomerization/propargyl Claisen rearrangement/carbonyl migration cascade, converting allyl propargyl ethers into dienals at elevated temperatures. acs.org

| Catalyst System | Starting Material | Reaction Type | Product | Stereoselectivity | Reference(s) |

| [Rh(CO)₂Cl]₂ | Propargyl Vinyl Ethers | Propargyl Claisen Rearrangement / Prototropic Isomerization | (E,Z)-Dienals | Excellent | google.comacs.org |

| Cationic Rh(I)-dppf | Allyl Propargyl Ethers | Isomerization / Propargyl Claisen Rearrangement / Carbonyl Migration | Dienals | Good | acs.org |

Copper-mediated carbometalation, particularly the carbocupration of alkynes, is a classic and powerful method for the stereoselective synthesis of alkenes. rsc.orgrsc.org The reaction involves the syn-addition of an organocuprate to an alkyne, generating a vinylcopper intermediate that can be trapped with various electrophiles. researchgate.net This approach offers excellent regio- and cis-stereoselectivity. rsc.org

While traditionally used for alkyne functionalization, copper-mediated carbometalation of strained alkenes has emerged as a method to create complex stereocenters. rsc.org For the synthesis of dienals, a sequential carbocupration strategy could be envisioned. Efficient copper-catalyzed two-component coupling of alkynes with arynes and three-component coupling of alkynes, allylic chlorides, and arynes have also been developed, postulating a copper acetylide as a key transient intermediate. acs.org

| Reaction Type | Substrate | Reagent | Key Intermediate | Key Features | Reference(s) |

| Carbocupration | Alkynes | Organocuprates (e.g., Gilman cuprates) | Vinylcopper species | syn-addition; high regio- and stereoselectivity. | rsc.orgrsc.orgresearchgate.net |

| Alkyne Coupling | Alkynes, Arynes, Allylic Chlorides | Copper Catalyst | Copper Acetylide | Efficient two- or three-component coupling. | acs.org |

Titanium-catalyzed cross-cyclomagnesiation of allenes has proven to be a versatile and highly stereoselective method for preparing 1Z,5Z-diene systems. nih.govsciforum.net This reaction involves the coupling of two different allene (B1206475) molecules with a Grignard reagent in the presence of a Cp₂TiCl₂ catalyst. acs.org The process proceeds through a titanacyclopentane intermediate, which, after hydrolysis, yields the desired Z,Z-diene structure with high stereochemical purity. nih.govsciforum.net

This methodology has been successfully applied in the total synthesis of natural acetogenins (B1209576) like chatenaytrienin-1. nih.govacs.org The key step in this synthesis was the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and a protected trideca-11,12-dien-1-ol. acs.org The synthetic potential of this method is vast, enabling the creation of complex natural products, insect pheromones, and other biologically active compounds containing Z-polyunsaturated chains. nih.govresearchgate.net

| Catalyst | Reagents | Reaction | Product Type | Key Application | Reference(s) |

| Cp₂TiCl₂ | 1,2-Dienes, EtMgBr, Mg | Cross-Cyclomagnesiation | 1Z,5Z-Diene systems | Total synthesis of chatenaytrienin-1. | nih.govacs.org |

| Cp₂TiCl₂ | Aliphatic and Oxygenated 1,2-Dienes, Grignard Reagents | Intermolecular Cross-Cyclomagnesiation | Functionally substituted 1Z,5Z-Dienes | Synthesis of insect pheromones. | sciforum.netresearchgate.net |

The Wittig reaction is a fundamental and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). iitk.ac.in A significant advantage of this reaction is that the position of the newly formed double bond is fixed, avoiding the formation of regioisomeric mixtures that can occur in other methods like alcohol dehydration. libretexts.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is alkyl) typically react under kinetic control to produce predominantly (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and their reactions are often reversible, leading to the thermodynamically more stable (E)-alkene as the major product. organic-chemistry.org

This predictable stereoselectivity makes the Wittig reaction a valuable tool for constructing the diene moiety of this compound. By choosing the appropriate phosphorus ylide and an aldehyde precursor, one can control the geometry of one of the double bonds in the conjugated system. For instance, reacting a suitable aldehyde with a stabilized ylide would favor the formation of an E-configured double bond.

| Ylide Type | Substituent (R) on Ylide | Typical Reaction Conditions | Predominant Alkene Isomer | Reference(s) |

| Non-stabilized | Alkyl | Lithium-salt-free, kinetic control | Z-Alkene | wikipedia.orgorganic-chemistry.org |

| Stabilized | Electron-withdrawing (e.g., -CO₂R, -COR) | Thermodynamic control | E-Alkene | organic-chemistry.org |

Rearrangement and Ring-Opening Reactions Employing Heteroaromatic Precursors (e.g., Pyrylium (B1242799) and Pyridinium (B92312) Salts)

The transformation of stable aromatic heterocyclic compounds into acyclic chains is a powerful strategy for the synthesis of functionalized dienals. Pyrylium and pyridinium salts, in particular, serve as valuable five-carbon synthons that can be converted into dienal systems through nucleophilic attack followed by ring-opening. thieme-connect.de

The reaction of pyrylium salts with organometallic reagents provides a facile and highly stereoselective route to 2Z,4E-dienals. psu.edu Nucleophilic addition typically occurs at the C-2 position of the pyrylium cation, generating a 2-substituted 2H-pyran intermediate. psu.edu This intermediate is often unstable and undergoes a thermally allowed, stereospecific electrocyclic ring-opening to furnish the thermodynamically favored Z,E-dienal with high stereochemical purity. psu.edunih.gov The high electronegativity of the oxygen heteroatom in the pyrylium ring makes it highly susceptible to nucleophilic attack, facilitating this transformation under mild conditions. thieme-connect.de

Pyridinium salts undergo a similar transformation known as the Zincke reaction. acs.orgnih.gov This century-old process involves the ring-opening of N-aryl or N-alkyl pyridinium salts by reaction with amines to produce 5-amino-2,4-pentadienals, commonly referred to as Zincke aldehydes. acs.orgnih.gov While the classic Zincke reaction uses amines, modern variations have expanded the scope of nucleophiles and applications. acs.org For instance, a reductive version of the Zincke reaction using a rhodium catalyst and formic acid can convert pyridinium salts into δ-amino ketones. researchgate.net The transformation of quaternary pyridinium compounds into functionalized conjugated dienes has been effectively adapted for the synthesis of complex natural products. acs.org

Table 1: Ring-Opening Reactions of Heteroaromatic Precursors for Dienal Synthesis

| Precursor | Reagent/Reaction Type | Intermediate | Product | Stereoselectivity | Citations |

| Pyrylium Salt | Organometallic Reagent (e.g., R-Li) | 2H-Pyran | 2Z,4E-Dienal | High (>95%) | psu.edu |

| Pyridinium Salt | Amine (Zincke Reaction) | Not Isolated | 5-Amino-2,4-pentadienal (Zincke Aldehyde) | Varies | acs.orgnih.gov |

| Pyridinium Salt | Secondary Amine / Rh-catalyst / HCOOH | Not Isolated | δ-Amino Ketone | N/A | researchgate.net |

Hydroboration-Protonolysis and Other Stereocontrolled Reduction Approaches

Stereocontrolled reduction methods are critical for establishing the precise geometry of double bonds in polyene synthesis. The hydroboration-protonolysis sequence is a powerful tool for the selective reduction of alkynes to Z-alkenes, which is essential for constructing Z,Z-conjugated diene systems. This approach has been successfully utilized in the synthesis of insect pheromones containing the (11Z,13Z)-hexadecadienal structure, a close analog of this compound. mdpi.com The synthesis involves the Cadiot–Chodkiewicz coupling of appropriate terminal alkynes to form a 1,3-diyne system, followed by hydroboration and subsequent protonolysis with a carboxylic acid to yield the desired Z,Z-diene. mdpi.com

Hydroboration itself is a versatile reaction that allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond. orgsyn.orguwo.ca The resulting organoborane can undergo various transformations. While oxidation to an alcohol is common, protonolysis (cleavage of the C-B bond with an acid) provides a method for hydrogenation. orgsyn.orgrsc.org The steric and electronic properties of the hydroborating agent can be tuned to achieve high levels of regio- and stereoselectivity. uwo.canih.gov For instance, sterically demanding reagents like disiamylborane (B86530) can selectively hydroborate terminal olefins. orgsyn.org

Other stereocontrolled reduction techniques are also vital in dienal synthesis. The reduction of acetylenic precursors is a common strategy. For example, in the synthesis of Resolvin D4, a complex polyunsaturated lipid mediator, a mild Lindlar hydrogenation was employed to simultaneously reduce two alkyne moieties to form the required Z-alkenes within a sensitive conjugated system. nih.gov Asymmetric transfer hydrogenation of acetylenic ketones followed by reduction with agents like Red-Al has been used to create chiral alcohols, which are key precursors for building blocks in dienal synthesis. acs.org

Strategic Planning in Dienal Synthesis: Convergent vs. Linear Approaches

The construction of a complex molecule like this compound, with its long carbon chain and specific functional groups, requires careful retrosynthetic planning. Two primary strategies are considered: linear and convergent synthesis. chemistnotes.com

For this compound, a convergent approach is highly advantageous. A logical retrosynthetic analysis might involve disconnecting the molecule into smaller, manageable building blocks. For example, a strategy analogous to one used for hexadecadienal derivatives could involve a C10 fragment and two smaller fragments to introduce the conjugated diene system. This modular approach allows for the efficient and independent synthesis of each piece before their final assembly. numberanalytics.com

Table 2: Comparison of Linear vs. Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis | Citations |

| Definition | Step-by-step, sequential construction of the target molecule. | Independent synthesis of fragments followed by late-stage coupling. | chemistnotes.comfiveable.me |

| Overall Yield | Tends to be low, as it is the product of all individual step yields. | Generally much higher due to fewer steps in the longest sequence. | wikipedia.orguniurb.it |

| Efficiency | Less efficient for complex molecules, can be very time-consuming. | More efficient, allows for parallel synthesis of fragments. | numberanalytics.comfiveable.me |

| Flexibility | Inflexible; a failure in an early step compromises the entire synthesis. | More flexible; allows for easy preparation of analogs by swapping fragments. | numberanalytics.com |

| Example | A→B→C→D→E | A→B; C→D; B+D→E | wikipedia.org |

Spectroscopic Characterization and Analytical Methodologies in Dienal Research

Advanced Chromatographic Techniques for Separation, Identification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thermally labile and non-volatile compounds like long-chain dienals. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity for the target analyte. Both normal-phase and reversed-phase chromatography can be employed for dienal analysis, with the choice depending on the specific analytical goal and the nature of the sample matrix.

For the separation of a moderately polar compound like Pentadeca-1,13-dienal, a reversed-phase approach is often preferred due to its robustness and wide applicability. In reversed-phase HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. plantextractwholesale.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. plantextractwholesale.com

A typical HPLC method for the analysis of Pentadeca-1,13-dienal might involve a gradient elution to ensure adequate separation from both more polar and less polar impurities. The mobile phase could consist of a mixture of water (solvent A) and an organic solvent such as acetonitrile or methanol (solvent B). nih.gov The gradient would start with a higher proportion of water and gradually increase the concentration of the organic solvent to elute compounds with increasing hydrophobicity. plantextractwholesale.com The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution. plantextractwholesale.com

Detection of dienals is commonly achieved using a UV detector, as the conjugated diene system in Pentadeca-1,13-dienal exhibits strong absorbance in the UV region (typically around 230-280 nm). libretexts.org For more complex samples or when higher sensitivity is required, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS) to provide mass-to-charge ratio information, aiding in definitive identification.

The development of a robust HPLC method also involves validation to ensure its accuracy, precision, linearity, and sensitivity. This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for Pentadeca-1,13-dienal.

Interactive Data Table: Illustrative HPLC Method Parameters for Pentadeca-1,13-dienal Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good hydrophobic retention for long-chain aldehydes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid improves peak shape; water is the weak solvent. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-20 min: 95% B | Allows for the separation of a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 30 °C | Maintains consistent retention times. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at multiple wavelengths. |

| Detection Wavelength | 235 nm | Corresponds to the λmax of the conjugated diene chromophore. |

Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol mixtures), can also be effective for separating lipid classes, including aldehydes. liv.ac.ukreachdevices.com This approach is particularly useful for separating isomers or compounds with minor differences in polarity. liv.ac.uk

Gas Chromatography (GC) for Volatile Dienal Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While long-chain dienals like Pentadeca-1,13-dienal have limited volatility, GC analysis can be performed, often with a derivatization step to enhance their volatility and thermal stability. fiu.edu Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to GC analysis. libretexts.org

A common derivatization reagent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). liv.ac.ukrochester.edu PFBHA reacts with the aldehyde group to form a stable and volatile oxime derivative. This derivatization not only improves the chromatographic behavior of the dienal but also introduces a highly electron-capturing group, which significantly enhances sensitivity when using an electron capture detector (ECD) or a mass spectrometer in negative chemical ionization (NCI) mode. rochester.edu

The choice of the GC column is critical for the separation of derivatized dienals. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable. For separating unsaturated compounds, a more polar column, such as one with a polyethylene glycol (wax-type) stationary phase, can provide better resolution of isomers. umich.edu

The GC oven temperature is programmed to ramp from a lower temperature to a higher temperature to facilitate the separation of compounds with different boiling points. The injector and detector temperatures are maintained at a high enough temperature to ensure efficient vaporization of the sample and prevent condensation.

Mass spectrometry (MS) is the most common detector coupled with GC (GC-MS) for the analysis of dienals. GC-MS provides both retention time information from the GC and mass spectral data from the MS, which allows for confident identification of the compound by comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern.

Interactive Data Table: Representative GC-MS Method Parameters for Derivatized Pentadeca-1,13-dienal

| Parameter | Condition | Rationale |

| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Increases volatility and detector sensitivity. |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, mid-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates compounds based on their boiling points. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Transfer Line Temp | 280 °C | Prevents condensation of analytes before reaching the detector. |

| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-550 | Covers the expected mass range of the derivatized analyte and its fragments. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for the initial screening of samples for the presence of dienals. chemistryhall.comnih.gov TLC separates compounds based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents). chemistryhall.com

For monitoring a reaction that produces Pentadeca-1,13-dienal, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then placed in a developing chamber containing an appropriate mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The choice of solvent system is optimized to achieve a good separation between the starting materials, the product, and any byproducts. Generally, a less polar compound will travel further up the plate (higher Rf value), while a more polar compound will have a stronger interaction with the silica gel and travel a shorter distance (lower Rf value).

Visualization of the separated spots on the TLC plate is necessary as most organic compounds are colorless. A common non-destructive method is to use a UV lamp, as compounds with conjugated systems like Pentadeca-1,13-dienal will often absorb UV light and appear as dark spots on a fluorescent background. libretexts.org

Destructive visualization methods involve staining the plate with a reagent that reacts with the compounds to produce colored spots. For an unsaturated aldehyde like Pentadeca-1,13-dienal, several stains are effective:

Potassium permanganate (KMnO₄) stain: This stain reacts with oxidizable functional groups, such as the double bonds and the aldehyde group, to produce yellow-brown spots on a purple background. reachdevices.com

p-Anisaldehyde stain: This stain is useful for detecting aldehydes and other nucleophilic compounds, often producing a range of colors upon heating, which can aid in differentiation. rochester.edu

2,4-Dinitrophenylhydrazine (2,4-DNP) stain: This reagent is highly specific for aldehydes and ketones, forming yellow to orange spots corresponding to the hydrazone derivatives. fiu.edu

By comparing the spots of the reaction mixture to the starting materials over time, a chemist can qualitatively assess the consumption of reactants and the formation of the product.

Interactive Data Table: Common TLC Systems for Monitoring Reactions Involving Pentadeca-1,13-dienal

| Component | Example System | Application Notes |

| Stationary Phase | Silica gel 60 F₂₅₄ | Standard polar stationary phase suitable for most organic compounds. The F₂₅₄ indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) | A common solvent system for separating moderately polar compounds. The ratio can be adjusted to optimize separation. |

| Visualization 1 (Non-destructive) | UV light at 254 nm | The conjugated diene system of the product should be UV active. |

| Visualization 2 (Destructive) | Potassium Permanganate Stain | Visualizes the unsaturated bonds and the aldehyde group. |

| Visualization 3 (Destructive) | p-Anisaldehyde Stain | Reacts with the aldehyde to form a colored spot, often requiring heat. |

| Visualization 4 (Destructive) | 2,4-Dinitrophenylhydrazine Stain | Specific for the aldehyde functional group, yielding a yellow/orange spot. |

Biological Activities and Molecular Mechanistic Investigations

Anti-proliferative and Cytotoxic Activities of Pentadeca-11,13-dienal Analogues

Analogues of this compound, particularly polyacetylenes and polyenes isolated from natural sources like Echinacea pallida, have demonstrated significant anti-proliferative and cytotoxic activities against various cancer cell lines. acs.orgresearchgate.net These compounds are recognized for their potential to inhibit the growth of malignant cells, making them subjects of interest in oncological research. The cytotoxic effects have been observed in a concentration-dependent manner across multiple human cancer cell lines, including those of leukemia, breast carcinoma, and melanoma. researchgate.netthieme-connect.com

One of the most studied analogues is pentadeca-(8Z,13Z)-dien-11-yn-2-one, which has shown potent activity against colonic (COLO320) and breast carcinoma (MCF-7) cells. acs.orgresearchgate.net Further investigations have confirmed its cytotoxicity against Jurkat and HL-60 (leukemia), and MeWo (melanoma) cells. thieme-connect.com The anti-proliferative effects of another analogue, pentadeca-(8E, 13Z)-dien-11-yn-2-one, have been demonstrated on rat brain tumor cells (C6) and human uterus carcinoma cells (HeLa). researchgate.net

Cytotoxic Activity of this compound Analogue

| Analogue Compound | Cancer Cell Line | Cell Line Origin | Observed Effect |

|---|---|---|---|

| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | COLO320 | Colon Carcinoma | IC₅₀ = 2.3 ± 0.3 μM acs.orgresearchgate.net |

| MCF-7 | Breast Carcinoma | IC₅₀ = 2.5 ± 0.7 μM acs.orgresearchgate.net | |

| HL-60 | Leukemia | Concentration-dependent cytotoxicity thieme-connect.com | |

| MeWo | Melanoma | Concentration-dependent cytotoxicity thieme-connect.com | |

| Pentadeca-(8E, 13Z)-dien-11-yn-2-one | C6 | Rat Brain Tumor | Anti-proliferative activity observed researchgate.net |

| HeLa | Human Uterus Carcinoma | Anti-proliferative activity observed researchgate.net |

The primary mechanism underlying the anti-proliferative effects of this compound analogues is the induction of cell cycle arrest and apoptosis (programmed cell death). acs.org Studies on pentadeca-(8Z,13Z)-dien-11-yn-2-one revealed its ability to halt the cell cycle in the G1 phase in HL-60 leukemia cells. researchgate.netthieme-connect.com This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and further proliferation.

In addition to cell cycle disruption, these compounds actively induce apoptosis. researchgate.netnih.gov The apoptotic process is a crucial mechanism for eliminating cancerous cells. In the case of Doxorubicin-resistant cancer cells, for example, certain natural compounds can trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov This often involves the Bcl-2 family of proteins, which regulate mitochondrial integrity. The upregulation of pro-apoptotic proteins (like Bax, Bad, Bid) and downregulation of anti-apoptotic proteins (like Bcl-2) leads to the depolarization of the mitochondrial membrane and subsequent activation of caspases (caspase-9 and caspase-3/7), which execute the final stages of cell death. nih.gov

The survival and proliferation of cancer cells are heavily dependent on various intracellular signaling pathways. Key pathways such as the PI3K/AKT/mTOR and those involving HIF-1α and PKC are often dysregulated in malignancies, promoting cell growth and resistance to therapy. mdpi.comnih.gov

The PI3K/AKT pathway is a central regulator of cell survival, and its overactivation is a common feature in many cancers, leading to the inhibition of apoptosis. mdpi.com Natural compounds have been shown to exert their anti-cancer effects by suppressing this pathway. pharmacypractice.org For instance, some therapies aim to activate AMPK, a cellular energy sensor, which in turn suppresses AKT and mTOR, leading to cell death. nih.gov

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in cellular adaptation to low oxygen conditions, a common state within tumors. nih.gov HIF-1α promotes angiogenesis and glycolysis and is linked to chemoresistance. nih.govpharmacypractice.org Certain natural products have been found to inhibit HIF-1α, thereby interfering with tumor survival and progression. nih.govpharmacypractice.org

Protein Kinase C (PKC) is another family of enzymes involved in controlling cell proliferation and differentiation. pharmacypractice.org The modulation of PKC activity is a target for cancer therapy, and some natural compounds have been identified as inhibitors of specific PKC isoforms, contributing to their anti-proliferative effects. pharmacypractice.org While direct studies on this compound are limited, its analogues are part of a class of natural products known to interfere with these critical signaling cascades. pharmacypractice.org

Research into the specific molecular targets of this compound analogues has identified key interactions that explain their bioactivity. A significant finding is the interaction of pentadeca-(8,13)-dien-11-yn-2-one with P-glycoprotein (P-gp). nih.govpharmacypractice.org P-glycoprotein, also known as multidrug resistance protein-1 (MDR1), is an ATP-binding cassette (ABC) transporter that functions as an efflux pump. nih.govresearchgate.net In cancer cells, the overexpression of P-gp is a major cause of multidrug resistance (MDR), as it actively pumps a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and effectiveness. nih.govresearchgate.net

The analogue pentadeca-(8,13)-dien-11-yn-2-one has been shown to decrease the expression of P-gp. nih.govpharmacypractice.org By inhibiting this efflux pump, the compound can potentially resensitize resistant cancer cells to conventional chemotherapy, highlighting its potential as an adjunct therapy to overcome chemoresistance.

Identified Molecular Targets and Interactions

| Analogue Compound | Molecular Target/Interaction | Function of Target | Effect of Interaction |

|---|---|---|---|

| Pentadeca-(8,13)-dien-11-yn-2-one | P-glycoprotein (P-gp/MDR1) | Drug efflux pump causing multidrug resistance | Decreased expression of P-gp, potentially reversing chemoresistance nih.govpharmacypractice.org |

| General Analogues | Bcl-2 protein family | Regulators of apoptosis (programmed cell death) | Modulation of pro- and anti-apoptotic proteins to induce apoptosis nih.gov |

| Cell cycle regulators | Proteins controlling cell cycle progression (e.g., from G1 to S phase) | Induction of cell cycle arrest, halting proliferation researchgate.netthieme-connect.com |

Role in Chemical Ecology and Interspecies Communication

In the realm of chemical ecology, dienals and their derivatives play a crucial role as semiochemicals, specifically as pheromones that mediate intraspecies communication in insects. nih.gov Aldehydes are a common class of volatile compounds used as sex pheromones, particularly in Lepidoptera (moths and butterflies). nih.govmdpi.com These chemical signals are essential for reproductive behaviors, primarily for attracting mates over long distances. mdpi.comresearchgate.net

A structurally similar compound, (E,E)-11,13-Hexadecadienal (a 16-carbon dienal), is a known synthetic sex pheromone for certain moth species. ontosight.ai It is released by females to attract males, triggering specific courtship and mating behaviors. mdpi.comontosight.ai The high volatility and specific chemical structure of these dienals are critical for their function, allowing them to disperse in the air and be detected by the highly sensitive antennae of male insects. nih.govontosight.ai This functionality is exploited in agriculture and pest management, where synthetic pheromones are used to monitor and disrupt the mating cycles of pest species in an environmentally friendly manner. ontosight.ainih.gov

The perception of dienal pheromones by insects occurs through a sophisticated olfactory system. The process begins when the volatile pheromone molecules enter the pores of specialized olfactory sensilla located on the insect's antennae. nih.govnih.gov

Inside the sensillum, the pheromone molecule binds to an Odorant Receptor (OR), a protein expressed on the surface of an Olfactory Receptor Neuron (ORN). wikipedia.orgelifesciences.org This binding event initiates a rapid signal transduction cascade. The activated OR engages an intracellular G-protein (often GNAL, also known as Gαolf). wikipedia.org This activation leads to the stimulation of adenylate cyclase, an enzyme that synthesizes cyclic AMP (cAMP) from ATP. wikipedia.org

The increase in intracellular cAMP concentration causes the opening of cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane. wikipedia.org This allows an influx of positively charged ions (like Na⁺ and Ca²⁺) into the cell, leading to the depolarization of the neuron's membrane. wikipedia.org If this depolarization reaches a certain threshold, it generates an action potential—an electrical signal that travels along the neuron's axon to the antennal lobe of the insect's brain. nih.govwikipedia.org In the antennal lobe, axons from ORNs that express the same type of receptor converge on specific structures called glomeruli, where the olfactory information is processed and relayed to higher brain centers, ultimately leading to a behavioral response, such as flight towards the pheromone source. nih.gov

Antimicrobial Properties and Exploration of Underlying Mechanisms of Action

While the broader class of unsaturated aldehydes has been investigated for antimicrobial potential, specific research into the antimicrobial properties of this compound and its precise mechanisms of action is not extensively detailed in publicly available scientific literature. However, the general mechanisms by which similar bioactive lipids and aldehydes exert antimicrobial effects can provide a framework for potential investigation.

One common mechanism of action for antimicrobial lipids is the disruption of the bacterial cell membrane. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer of bacterial membranes, leading to a loss of integrity. This can result in the formation of pores or channels, causing leakage of essential intracellular components and ultimately leading to cell death. The conjugated diene system in this compound could potentially enhance its interaction with and disruption of the bacterial membrane.

Another potential mechanism is the inhibition of essential bacterial enzymes. The aldehyde functional group is reactive and can form covalent bonds with nucleophilic residues such as cysteine and histidine in the active sites of enzymes, leading to their inactivation. Enzymes involved in critical metabolic pathways or cell wall synthesis are potential targets. For instance, some antimicrobial compounds are known to inhibit enzymes like MurA, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall frontiersin.org.

Furthermore, some bioactive compounds can exert their antimicrobial effects by interfering with bacterial DNA and protein synthesis nih.gov. While direct evidence for this compound is unavailable, this remains a plausible area for future research.

It is important to note that the effectiveness of such mechanisms can vary significantly between different bacterial species (e.g., Gram-positive vs. Gram-negative) due to differences in their cell wall structure mdpi.comfrontiersin.org. The outer membrane of Gram-negative bacteria, in particular, can act as a barrier to the entry of hydrophobic compounds.

Other Documented Biological Activities and Their Molecular Basis

This compound has been noted for several other biological activities, primarily in the realms of antiproliferative, anti-inflammatory, and antioxidant effects.

Antiproliferative Activity:

Research has indicated that this compound exhibits antiproliferative activity against certain cancer cell lines . The primary proposed mechanism for this activity is the induction of apoptosis, or programmed cell death, and the inhibition of cell proliferation . Apoptosis is a critical process for removing damaged or cancerous cells and is often dysregulated in cancer boehringer-ingelheim.com. The induction of apoptosis by this compound suggests that it may activate specific signaling pathways within cancer cells that lead to their self-destruction electronicsandbooks.com.

Studies on structurally similar compounds, such as (8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one isolated from Echinacea pallida, have shown cytotoxic activity against human cancer cell lines, with the mechanism involving the induction of apoptosis and arrest of the cell cycle in the G1 phase researchgate.net. This suggests that this compound might share a similar mode of action, potentially through the modulation of key regulatory proteins in the cell cycle and apoptosis, such as cyclins, cyclin-dependent kinases, and Bcl-2 family proteins plos.org.

Anti-inflammatory Properties:

This compound has been reported to possess anti-inflammatory properties . The molecular basis for these effects is believed to be its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), are key mediators of the inflammatory response nih.gov. Inhibition of the production of these cytokines is a common mechanism for anti-inflammatory drugs tandfonline.com. While the specific signaling pathways targeted by this compound have not been fully elucidated, it is plausible that it may interfere with transcription factors such as NF-κB, which play a central role in regulating the expression of pro-inflammatory genes.

Antioxidant Properties:

The antioxidant activity of this compound has also been documented . This activity is likely attributable to its chemical structure, which includes a conjugated diene system. Such structures can act as free radical scavengers, neutralizing reactive oxygen species (ROS) and thereby preventing oxidative damage to cells and macromolecules nih.govoatext.com. Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties can help to mitigate this damage mdpi.com. The precise mechanism of antioxidant action, whether through direct radical scavenging or by upregulating endogenous antioxidant defense systems, requires further specific investigation for this compound.

Metabolism and Biotransformation Studies of Dienal Compounds

In Vivo Metabolic Fate of Pentadeca-11,13-dienal and Analogues in Biological Systems

Once absorbed, the in vivo metabolic fate of long-chain unsaturated aldehydes is primarily governed by their chemical reactivity and the metabolic capacity of the organism. It is anticipated that this compound and similar dienals would be distributed to various tissues, with the liver being the principal site of metabolism. inchem.org The metabolism of these compounds generally proceeds through two major routes: oxidation and conjugation. inchem.orgnih.gov

Long-chain aliphatic aldehydes are produced endogenously from the catabolism of various lipids, including fatty alcohols and sphingolipids. nih.gov Dietary sources also contribute to the pool of these aldehydes in the body. nih.gov The primary metabolic pathway for long-chain aldehydes is oxidation to their corresponding carboxylic acids. nih.gov This is a detoxification step that converts the reactive aldehyde into a less reactive acid that can be further metabolized or excreted.

An alternative and significant pathway, especially for α,β-unsaturated aldehydes, is conjugation with glutathione (B108866) (GSH). inchem.org This reaction, often occurring spontaneously or catalyzed by glutathione S-transferases (GSTs), serves to neutralize the electrophilic nature of the dienal system, preventing its reaction with critical cellular macromolecules. The resulting glutathione conjugates can then be further processed for excretion. inchem.org

Under normal physiological conditions, these metabolic pathways are efficient in detoxifying unsaturated aldehydes. However, at high concentrations, these compounds can potentially overwhelm the metabolic capacity, leading to cellular stress. inchem.org

Enzymatic Biotransformations: Characterization of Oxidative, Reductive, and Conjugation Pathways

The biotransformation of this compound and its analogues is mediated by a range of enzymes that catalyze oxidative, reductive, and conjugation reactions. These enzymatic processes are essential for converting the reactive aldehyde into more water-soluble and excretable metabolites.

Oxidative Pathways: The oxidation of the aldehyde group to a carboxylic acid is a major metabolic route. This reaction is primarily catalyzed by members of the aldehyde dehydrogenase (ALDH) superfamily. nih.gov Specifically, ALDH3A2, also known as fatty aldehyde dehydrogenase, has a high affinity for medium- and long-chain aliphatic aldehydes, both saturated and unsaturated. nih.govnih.gov Cytochrome P450 (P450) enzymes have also been shown to catalyze the oxidation of aldehydes to carboxylic acids. acs.org

Reductive Pathways: The aldehyde moiety can also undergo reduction to the corresponding primary alcohol. This reductive pathway is catalyzed by alcohol dehydrogenases (ADHs) and members of the aldo-keto reductase (AKR) superfamily. harvard.edunih.gov Some cytochrome P450 enzymes have also been found to catalyze the reduction of α,β-unsaturated aldehydes. acs.org This pathway may be a less common but still significant route for the metabolism of some unsaturated aldehydes.

Conjugation Pathways: For α,β-unsaturated aldehydes like this compound, conjugation is a critical detoxification pathway. The electrophilic β-carbon of the dienal system is susceptible to nucleophilic attack by glutathione (GSH). fiveable.melibretexts.orglibretexts.org This reaction, which can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs), results in the formation of a glutathione conjugate. inchem.org This conjugate is then typically metabolized further through the mercapturic acid pathway for eventual urinary excretion. inchem.org

| Metabolic Pathway | Enzyme Superfamily/Family | Specific Enzymes (Examples) | Transformation | Resulting Metabolite Class |

|---|---|---|---|---|

| Oxidation | Aldehyde Dehydrogenase (ALDH) | ALDH3A2 | Aldehyde to Carboxylic Acid | Unsaturated Carboxylic Acid |

| Cytochrome P450 (P450) | CYP3A4, CYP2B6 | Aldehyde to Carboxylic Acid | Unsaturated Carboxylic Acid | |

| Reduction | Alcohol Dehydrogenase (ADH) | Various ADHs | Aldehyde to Alcohol | Unsaturated Alcohol |

| Aldo-Keto Reductase (AKR) | Various AKRs | Aldehyde to Alcohol | Unsaturated Alcohol | |

| Conjugation | Glutathione S-Transferase (GST) | Various GSTs | Addition of Glutathione | Glutathione Conjugate |

Identification and Structural Elucidation of Metabolites

The identification and structural elucidation of metabolites are crucial for a complete understanding of the biotransformation of a compound. For this compound, the expected metabolites would fall into several classes based on the enzymatic pathways described above.

The primary oxidative metabolite would be Pentadeca-11,13-dienoic acid . The reductive pathway would yield Pentadeca-11,13-dien-1-ol . Conjugation with glutathione would produce a glutathione adduct , which would subsequently be metabolized to a cysteine conjugate and ultimately a mercapturic acid derivative for excretion.

The structural elucidation of these potential metabolites would rely on modern analytical techniques. creative-proteomics.com High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for detecting and identifying metabolites in biological samples. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. creative-proteomics.com Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information. mdpi.com For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy of the isolated metabolites is the gold standard. nih.govnih.gov

| Metabolite Class | Predicted Metabolite | Analytical Techniques for Identification and Elucidation |

|---|---|---|

| Oxidation Product | Pentadeca-11,13-dienoic acid | LC-MS, HRMS, MS/MS, NMR |

| Reduction Product | Pentadeca-11,13-dien-1-ol | LC-MS, GC-MS, HRMS, MS/MS, NMR |

| Conjugation Products | Glutathione conjugate | LC-MS, HRMS, MS/MS |

| Cysteine conjugate | LC-MS, HRMS, MS/MS | |

| Mercapturic acid derivative | LC-MS, HRMS, MS/MS, NMR |

Future Research Directions and Advanced Methodological Applications

Innovations in Stereoselective and Sustainable Dienal Synthesis

The precise arrangement of atoms (stereochemistry) in a molecule is crucial for its biological function. For Pentadeca-11,13-dienal, controlling the geometry of the two double bonds (isomers such as Z,Z; E,Z; Z,E; or E,E) is a primary challenge. Future synthetic research will likely focus on novel stereoselective methods that can produce specific isomers in high yields.

Key Future Directions:

Advanced Catalysis: Development and application of new transition-metal catalysts, such as next-generation Grubbs catalysts for olefin metathesis or palladium catalysts for cross-coupling reactions, will be essential for controlling the stereochemistry of the conjugated diene system.

Biocatalysis: Utilizing enzymes, such as lipoxygenases or custom-engineered enzymes, could offer a highly specific and environmentally friendly route to synthesize the desired dienal from fatty acid precursors.

Flow Chemistry: Implementing continuous flow synthesis processes can improve reaction efficiency, safety, and scalability, allowing for more rapid production and optimization of synthetic routes.

Sustainable Reagents: A shift towards greener and more sustainable chemical reagents and solvents will be a priority, minimizing the environmental impact of the synthesis process.

A proposed synthetic strategy could involve a convergent approach, such as a C10 + C5 or a C11 + C4 fragment coupling, using reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form one of the double bonds with high stereocontrol, followed by a cross-coupling reaction to complete the conjugated system. nih.gov

Comprehensive Dissection of Undiscovered Biosynthetic and Metabolic Pathways

While this compound is not a widely identified natural product, its structure as a long-chain fatty aldehyde suggests it could arise from lipid metabolism. Fatty aldehydes are typically formed through the reduction of fatty acyl-CoAs or fatty acids. The specific 11,13-diene structure would require the action of specific desaturase enzymes.

Future Research Imperatives:

Natural Product Screening: The first step is to conduct extensive screening of diverse biological sources (e.g., plants, fungi, marine organisms) to determine if this compound exists in nature. Echinacea species, known to produce related polyenes and polyacetylenes, could be a starting point. researchgate.netresearchgate.net

Isotope Labeling Studies: If a natural source is identified, stable isotope tracing (e.g., using ¹³C-labeled fatty acids) can be employed to elucidate the precursor molecules and metabolic intermediates leading to the dienal's formation.

Enzyme Identification: The core task will be to identify and characterize the specific enzymes (desaturases, reductases) responsible for creating the conjugated double bond system and reducing the carboxylic acid to an aldehyde. This involves protein purification, gene sequencing, and functional expression studies.

Integration of Multi-omics Technologies (e.g., Metabolomics, Transcriptomics) for Holistic Understanding

To understand the biological context of this compound, a systems-biology approach is necessary. Multi-omics technologies can provide a comprehensive snapshot of the molecular changes induced by this compound within a biological system.

Metabolomics: This technique can identify the metabolic fate of this compound by detecting its downstream metabolites. It can also reveal broader changes in the cellular metabolome, offering clues about which pathways are affected by the compound. For instance, studies on other lipid mediators have successfully used metabolomics to define their metabolic pathways and biological signatures. nih.gov

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell (the transcriptome), researchers can identify which genes are up- or down-regulated in response to treatment with the dienal. This can help pinpoint the signaling pathways and cellular processes that the compound modulates.

Proteomics: This involves the large-scale study of proteins to identify changes in protein expression or post-translational modifications, which can directly link the compound to its functional effects.

The integration of these "omics" datasets would provide a holistic view, connecting the compound to specific genes, proteins, and metabolic pathways, thereby building a comprehensive model of its biological role.

Exploration of Novel Biological Roles and Identification of Undiscovered Molecular Targets

The conjugated dienal structure suggests potential bioactivity, possibly as a signaling molecule, a defense compound, or a cytotoxic agent. While some sources infer anti-proliferative or anti-inflammatory properties, these require empirical validation.

Key Research Strategies:

High-Throughput Screening: Once synthesized, this compound should be subjected to a battery of high-throughput screening assays to test for various biological activities, such as cytotoxicity against cancer cell lines, antimicrobial effects, and modulation of inflammatory responses in immune cells. researchgate.net

Target Identification: A crucial future step is to identify the specific molecular targets with which the dienal interacts. Modern chemical biology techniques can be employed:

Affinity Chromatography: The dienal can be immobilized on a solid support to "pull down" its binding partners from cell lysates.

Photo-affinity Labeling: A photoreactive group can be incorporated into the dienal's structure, allowing it to be permanently cross-linked to its target protein upon exposure to UV light, facilitating identification.

Phenotypic Screening: Observing the effects of the compound on cellular or organismal phenotypes (e.g., cell morphology, developmental changes) can provide unbiased clues to its function, which can then be investigated at a molecular level.

Computational Chemistry and Molecular Modeling in Predicting Dienal Reactivity and Interactions

Computational methods serve as powerful predictive tools to guide experimental research, saving time and resources. For this compound, these approaches can offer insights into its intrinsic properties and potential interactions.

Quantum Chemistry (DFT): Density Functional Theory (DFT) can be used to calculate the dienal's electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. This information helps predict its chemical reactivity, such as its susceptibility to nucleophilic attack (e.g., Michael addition) or its participation in cycloaddition reactions like the Diels-Alder reaction. researchgate.net

Molecular Docking: If potential protein targets are identified (from Section 7.4), molecular docking simulations can predict how the dienal might bind to the active site of these proteins. This can help prioritize experimental validation and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the dienal and its potential protein targets over time, providing a more realistic picture of the binding stability and conformational changes that occur upon interaction.

Table of Proposed Future Research Methodologies

| Research Area | Methodology | Objective |

|---|---|---|

| Stereoselective Synthesis | Advanced Olefin Metathesis / Biocatalysis | To achieve high-purity synthesis of specific geometric isomers (e.g., 11Z,13Z) for biological testing. |

| Biosynthetic Pathways | Isotope Labeling & Enzyme Assays | To identify the natural precursor molecules and specific enzymes (desaturases, reductases) involved in its formation. |

| Systems Biology | Metabolomics & Transcriptomics | To obtain a holistic view of the metabolic fate and gene regulatory networks affected by the compound. |

| Biological Function | High-Throughput & Phenotypic Screening | To discover novel biological activities (e.g., cytotoxicity, anti-inflammatory effects) in an unbiased manner. |

| Molecular Interactions | Molecular Docking & MD Simulations | To predict and model the binding of this compound to its putative protein targets, guiding further experimental work. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.